

# "Copper(I) sulfide optical properties in the near-infrared region"

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## A Technical Guide to the Near-Infrared Optical Properties of **Copper(I) Sulfide**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the optical properties of **Copper(I) sulfide** ( $\text{Cu}_2\text{S}$ ) in the near-infrared (NIR) region. It is intended for researchers, scientists, and professionals in drug development who are interested in the application of this material in areas such as photothermal therapy, bioimaging, and sensing.

## Introduction to Copper(I) Sulfide

**Copper(I) sulfide**, also known as chalcocite, is a p-type semiconductor with a range of stoichiometric variations ( $\text{Cu}_{2-x}\text{S}$ , where  $0 \leq x < 1$ ) that exhibit unique and tunable optical and electronic properties.<sup>[1]</sup> Of particular interest are its characteristics in the near-infrared (NIR) spectrum, a range that offers significant advantages for biomedical applications due to the reduced scattering and absorption by biological tissues, often referred to as the "biological window." The ability of  $\text{Cu}_2\text{S}$  to absorb and convert NIR light into heat makes it a promising candidate for photothermal therapies.<sup>[2][3]</sup>

## Optical Properties in the Near-Infrared Region

The optical properties of  $\text{Cu}_2\text{S}$  in the NIR region are dominated by several key phenomena, including strong absorption, localized surface plasmon resonance (LSPR), and

photoluminescence. These properties are highly dependent on the material's stoichiometry, size, and morphology.

## Absorption and Localized Surface Plasmon Resonance (LSPR)

Copper sulfide nanoparticles exhibit a characteristic localized surface plasmon resonance in the NIR range, typically between 700 to 2500 nm.[1][4] This LSPR is attributed to the collective oscillation of free holes in the valence band.[1] The position and intensity of the LSPR peak can be tuned by altering the stoichiometry of the material; a decrease in the copper-to-sulfur ratio leads to an increase in the number of free holes, causing a red-shift of the plasmon resonance to longer wavelengths.[4]

The NIR absorption of copper sulfide nanostructures is also influenced by d-d transitions of  $\text{Cu}^{2+}$  ions.[5][6] This absorption is a key factor in the material's photothermal conversion capabilities, where absorbed light energy is efficiently converted into heat.[7]

## Band Gap

The optical band gap of  $\text{Cu}_2\text{S}$  is a critical parameter influencing its electronic and optical behavior. For bulk  $\text{Cu}_2\text{S}$ , the direct band gap is approximately 1.2 eV.[8] However, for nanocrystalline thin films and nanoparticles, the band gap can vary significantly. For instance, the direct and indirect band gaps for  $\text{Cu}_2\text{S}$  thin films have been reported in the ranges of 2.61-2.67 eV and 1.40-1.44 eV, respectively.[9] Doping  $\text{Cu}_2\text{S}$  thin films with elements like bismuth can decrease the optical band gap, for example, from 2.25 eV to 2.0 eV.[10] The tunability of the band gap allows for the tailoring of its optical properties for specific applications.[11]

## Photoluminescence

**Copper(I) sulfide** nanocrystals can also exhibit photoluminescence (PL) in the NIR region. A typical PL spectrum shows a single peak centered around 1.32 eV, which is close to the bulk band gap value of 1.21 eV.[12] The PL quantum efficiency can be significantly enhanced by overgrowing the  $\text{Cu}_2\text{S}$  nanocrystals with a shell of another semiconductor material like CdS or ZnS.[13]

## Quantitative Optical Data

The following tables summarize key quantitative optical properties of **Copper(I) sulfide** in the NIR region as reported in the literature.

Property	Value / Range	Wavelength Range (nm)	Material Form	Reference(s)
LSPR Peak Position	700 - 2500 nm	NIR	Nanoparticles	[1][4]
LSPR Peak (in CCl <sub>4</sub> )	1280 nm	NIR	Nanoparticles	[4]
LSPR Peak (on Quartz)	1380 nm	NIR	Nanoparticles	[4]
Absorption Coefficient ( $\alpha$ )	$> 10^4 \text{ cm}^{-1}$	300 - 1100 nm	Thin Films	[10]
Direct Band Gap (E <sub>g</sub> )	1.2 eV	-	Bulk ( $\alpha$ -Cu <sub>2</sub> S)	[8]
Direct Band Gap (E <sub>g</sub> )	2.61 - 2.67 eV	-	Thin Films	[9]
Indirect Band Gap (E <sub>g</sub> )	1.40 - 1.44 eV	-	Thin Films	[9]
Band Gap (E <sub>g</sub> )	2.25 eV (undoped)	-	Thin Films	[10]
Band Gap (E <sub>g</sub> )	2.0 eV (3% Bi-doped)	-	Thin Films	[10]
Photoluminescence Peak	1.32 eV (939 nm)	NIR	Nanocrystals	[12]

## Experimental Protocols

The characterization of the NIR optical properties of Cu<sub>2</sub>S involves several key experimental techniques.

## Synthesis of Copper(I) Sulfide Nanostructures

Various methods are employed for the synthesis of  $\text{Cu}_2\text{S}$  nanostructures, including hydrothermal, solvothermal, and microwave irradiation techniques.<sup>[5]</sup> A common approach involves the reaction of a copper precursor (e.g., copper chloride) with a sulfur source (e.g., sodium sulfide or thiourea) in a solvent.<sup>[5][14]</sup> The size, shape, and stoichiometry of the resulting nanoparticles can be controlled by adjusting reaction parameters such as temperature, time, and precursor concentrations.<sup>[5][15]</sup>

### Example Protocol: Microwave-Assisted Synthesis<sup>[5]</sup>

- **Precursor Preparation:** Prepare aqueous solutions of copper chloride ( $\text{CuCl}_2$ ) and sodium sulfide ( $\text{Na}_2\text{S}$ ).
- **Reaction Mixture:** Mix the precursor solutions in a suitable solvent, such as ethylene glycol.
- **Microwave Irradiation:** Subject the mixture to microwave irradiation (e.g., 180 W) for a short duration (e.g., 20 minutes).
- **Purification:** Centrifuge the resulting suspension to collect the  $\text{Cu}_2\text{S}$  nanoparticles, followed by washing with ethanol and water to remove unreacted precursors and byproducts.
- **Drying:** Dry the purified nanoparticles under vacuum.

## Optical Characterization

**UV-Vis-NIR Spectroscopy:** This is the primary technique used to measure the absorption and transmission spectra of  $\text{Cu}_2\text{S}$  materials.

- **Sample Preparation:** Disperse the synthesized  $\text{Cu}_2\text{S}$  nanoparticles in a suitable solvent (e.g., carbon tetrachloride or chloroform) or use thin films deposited on a transparent substrate (e.g., quartz or glass).<sup>[4][12]</sup>
- **Measurement:** Record the absorbance or transmittance spectrum over the desired wavelength range (typically 300-2500 nm) using a spectrophotometer.
- **Data Analysis:**

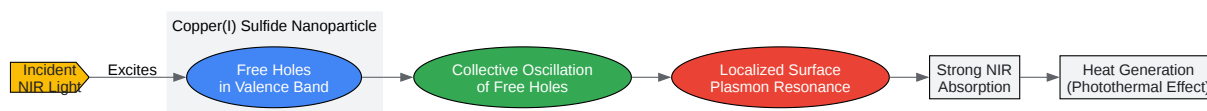
- Identify the LSPR peak from the absorption spectrum.
- Calculate the absorption coefficient ( $\alpha$ ) from the absorbance (A) and film thickness (t) using the formula:  $\alpha = 2.303 * A / t$ .
- Determine the optical band gap ( $E_g$ ) by plotting  $(\alpha h\nu)^2$  versus photon energy ( $h\nu$ ) and extrapolating the linear portion of the curve to the energy axis (for a direct band gap).

Photoluminescence Spectroscopy: This technique is used to measure the emission properties of the material.

- Excitation: Excite the sample with a light source of appropriate wavelength (e.g., a laser).
- Detection: Collect the emitted light using a spectrometer equipped with a suitable detector (e.g., an InGaAs detector for the NIR range).[12]
- Analysis: Analyze the resulting spectrum to determine the peak emission wavelength and photoluminescence intensity.

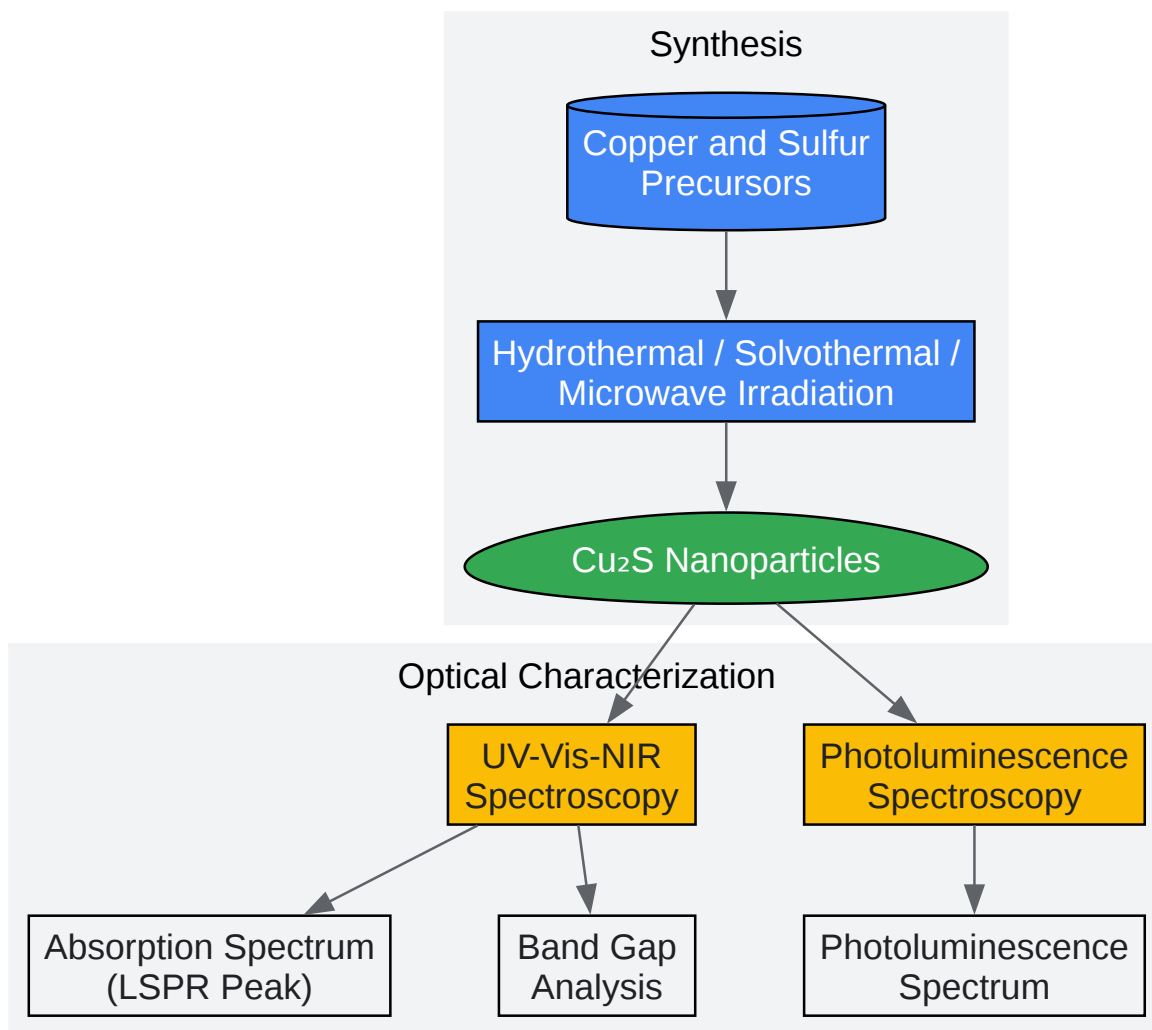
## Visualizations

The following diagrams illustrate key concepts and workflows related to the NIR optical properties of **Copper(I) sulfide**.



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Caption: Mechanism of LSPR in a Cu<sub>2</sub>S nanoparticle.



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Caption: Experimental workflow for Cu<sub>2</sub>S synthesis and characterization.

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